molecular formula C11H16N2O B14837145 (5-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine

(5-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine

Cat. No.: B14837145
M. Wt: 192.26 g/mol
InChI Key: HPEDFYOPGCIUHP-UHFFFAOYSA-N
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Description

(5-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It is known for its unique structure, which includes a cyclopropoxy group, an ethyl group, and a pyridinylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable starting materials.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction.

    Ethylation: The ethyl group is added through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(5-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyclopropoxy-6-methylpyridin-3-YL)methanamine
  • (5-Cyclopropoxy-6-propylpyridin-3-YL)methanamine
  • (5-Cyclopropoxy-6-butylpyridin-3-YL)methanamine

Uniqueness

(5-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(5-cyclopropyloxy-6-ethylpyridin-3-yl)methanamine

InChI

InChI=1S/C11H16N2O/c1-2-10-11(14-9-3-4-9)5-8(6-12)7-13-10/h5,7,9H,2-4,6,12H2,1H3

InChI Key

HPEDFYOPGCIUHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)CN)OC2CC2

Origin of Product

United States

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